molecular formula C9H9ClFNO2 B14854955 Ethyl 4-chloro-3-fluoropyridine-2-acetate

Ethyl 4-chloro-3-fluoropyridine-2-acetate

Cat. No.: B14854955
M. Wt: 217.62 g/mol
InChI Key: CKGZMWKEZPOLHB-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-fluoropyridine-2-acetate is a chemical compound with the molecular formula C8H7ClFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these halogens.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-3-fluoropyridine-2-acetate typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with ethyl acetate. This reaction can be facilitated by using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-3-fluoropyridine-2-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-fluoropyridine-2-acetate involves its interaction with specific molecular targets. The presence of halogens in the pyridine ring can enhance its binding affinity to certain enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-chloro-3-fluoropyridine-2-acetate is unique due to the combination of chlorine and fluorine atoms in the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-(4-chloro-3-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-7-9(11)6(10)3-4-12-7/h3-4H,2,5H2,1H3

InChI Key

CKGZMWKEZPOLHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1F)Cl

Origin of Product

United States

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